VEGFR-2-IN-5 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VEGFR-2-IN-5 (hydrochloride) is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of new blood vessel formation. This compound is of significant interest in cancer research due to its ability to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR-2-IN-5 (hydrochloride) typically involves the condensation of specific aromatic amines with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of VEGFR-2-IN-5 (hydrochloride) involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the optimization of reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

VEGFR-2-IN-5 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the aromatic rings, potentially altering the compound’s activity.

Reduction: Reduction reactions can affect the nitrogen-containing groups, impacting the compound’s binding affinity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of VEGFR-2-IN-5 (hydrochloride), each with potentially unique biological activities. These derivatives are often screened for enhanced efficacy and reduced toxicity .

Scientific Research Applications

VEGFR-2-IN-5 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of receptor-ligand interactions and the development of new inhibitors.

Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cell function.

Medicine: Explored as a potential therapeutic agent in the treatment of various cancers, particularly those characterized by excessive angiogenesis.

Industry: Utilized in the development of anti-cancer drugs and in the screening of new therapeutic compounds

Mechanism of Action

VEGFR-2-IN-5 (hydrochloride) exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation and survival. By inhibiting these pathways, VEGFR-2-IN-5 (hydrochloride) effectively reduces angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.

Sunitinib: Another multi-kinase inhibitor with activity against VEGFR-2.

Pazopanib: A selective inhibitor of VEGFR-2 and other related receptors

Uniqueness

VEGFR-2-IN-5 (hydrochloride) is unique in its high specificity for VEGFR-2, which reduces off-target effects and potential toxicity compared to other multi-kinase inhibitors. Its enhanced water solubility and stability in the hydrochloride form also contribute to its effectiveness as a therapeutic agent .

Biological Activity

VEGFR-2-IN-5 hydrochloride, also known as ZM 323881 hydrochloride, is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This compound plays a critical role in the modulation of angiogenesis, a process vital for tumor growth and metastasis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride

- Purity : ≥99%

- IC50 Values :

VEGFR-2 is primarily responsible for mediating angiogenesis through its interaction with various ligands such as VEGF-A, VEGF-C, and VEGF-D. Upon ligand binding, VEGFR-2 undergoes dimerization and activation, leading to downstream signaling that promotes endothelial cell proliferation, migration, and survival . The inhibition of this receptor by this compound disrupts these processes, thereby exerting anti-angiogenic effects.

Inhibition of Endothelial Cell Proliferation

Research indicates that ZM 323881 hydrochloride effectively inhibits VEGF-A-induced endothelial cell proliferation in vitro. The compound's potency is evidenced by its low IC50 value (8 nM), demonstrating significant efficacy in blocking pro-angiogenic signals .

Selectivity Profile

This compound exhibits high selectivity for VEGFR-2 over other receptor tyrosine kinases. This selectivity is crucial for minimizing off-target effects that can lead to adverse reactions in therapeutic applications. The compound shows minimal inhibition of other kinases even at higher concentrations (IC50 > 50 μM) .

Case Studies and Experimental Models

- Anti-Angiogenic Effects : In various experimental models, the application of ZM 323881 hydrochloride has shown a marked reduction in angiogenesis. For instance, studies have demonstrated that treatment with this compound resulted in decreased endothelial cell migration and tube formation in vitro .

- Tumor Growth Inhibition : Preclinical studies have indicated that inhibiting VEGFR-2 with ZM 323881 hydrochloride can significantly impair tumor growth by disrupting the tumor's blood supply. This has been observed in xenograft models where tumors treated with the inhibitor exhibited reduced vascularization and growth rates compared to controls .

- Inflammatory Response Modulation : Emerging evidence suggests that ZM 323881 hydrochloride may also influence inflammatory pathways. In models involving neutrophils and mast cells, the compound demonstrated an ability to inhibit activation responses linked to inflammatory processes .

Comparative Analysis of Related Compounds

| Compound Name | Target | IC50 (nM) | Selectivity Profile |

|---|---|---|---|

| ZM 323881 hydrochloride | VEGFR-2 | 2 | High selectivity for VEGFR-2 |

| VCC251801 | VEGFR-2/PKD1 | Not specified | Multi-target inhibitor |

| Bevacizumab | VEGF | Not applicable | Monoclonal antibody |

Properties

IUPAC Name |

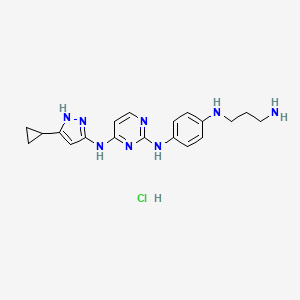

2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8.ClH/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13;/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMVZDBUFYZLTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.